3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
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Overview
Description
3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a trimethoxyphenyl group, a naphthyl group, and a pyrrolidinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzohydrazide with a naphthyl-substituted pyrrolidinone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tubulin polymerization, affecting cell division and growth.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N’-[(E)-1-naphthylmethylene]benzohydrazide
- 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide
Uniqueness
3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxyphenyl group, in particular, is known for enhancing the compound’s stability and activity in various applications.
This detailed overview provides a comprehensive understanding of 3,4,5-trimethoxy-N’-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H23N3O6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N'-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C24H23N3O6/c1-31-19-11-15(12-20(32-2)22(19)33-3)23(29)26-25-17-13-21(28)27(24(17)30)18-10-6-8-14-7-4-5-9-16(14)18/h4-12,17,25H,13H2,1-3H3,(H,26,29) |
InChI Key |
FFTLAYGILAOUGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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